2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide
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Overview
Description
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 5-chloro-2-methylaniline. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antimicrobial agents and other pharmaceuticals.
Biological Studies: The compound can be used to study the effects of sulfonamides on biological systems, including their mechanism of action and potential therapeutic applications.
Industrial Applications: It can be used in the development of new materials and chemical processes, particularly those involving sulfonamide chemistry.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with biological pathways. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzymes involved in folate synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorobenzenesulfonamide
- 5-chloro-2-methylbenzenesulfonamide
- N-(5-chloro-2-methylphenyl)benzenesulfonamide
Uniqueness
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is unique due to the presence of multiple chlorine atoms and the specific arrangement of functional groups. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-3-10(15)7-12(8)17-20(18,19)13-5-4-9(14)6-11(13)16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKNBOMCKRQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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